

Spectroscopic Characterization of (R)-1-Methylpiperidine-2-carboxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: (R)-1-Methylpiperidine-2-carboxylic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for **(R)-1-Methylpiperidine-2-carboxylic acid** (also known as N-Methyl-D-pipecolic acid). While comprehensive, experimentally-derived datasets for this specific molecule are not readily available in public databases, this document outlines the predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(R)-1-Methylpiperidine-2-carboxylic acid**. These predictions are derived from the analysis of its constituent functional groups—a tertiary amine within a piperidine ring and a carboxylic acid.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~3.0-3.2	Multiplet	1H	H-2 (α to COOH)
~2.8-3.0	Multiplet	1H	H-6 (equatorial)
~2.3-2.5	Singlet	3H	-NCH ₃
~2.1-2.3	Multiplet	1H	H-6 (axial)
~1.5-1.9	Multiplet	6H	H-3, H-4, H-5

Predicted solvent: CDCl₃ or D₂O. The carboxylic acid proton is exchangeable and may not be observed in D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~175-180	-COOH
~65-70	C-2
~55-60	C-6
~42-47	-NCH ₃
~25-35	C-3, C-5
~20-25	C-4

Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2950-2850	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1465	Medium	C-H bend (CH ₂)
~1200-1300	Medium	C-O stretch

Sample state: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Fragmentation
143.09	[M] ⁺ (Molecular Ion)
98	Loss of -COOH (Carboxylic Acid group)
84	Decarboxylation followed by loss of a methyl radical

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[\[1\]](#) The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD). ¹H NMR chemical shifts are reported in parts per million (ppm) and referenced to the residual protio solvent signal (e.g., CDCl₃ at 7.26 ppm).[\[1\]](#) Data for ¹H NMR would be reported as follows: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t =

triplet, q = quartet, m = multiplet), coupling constant (Hz), and integration. ^{13}C NMR spectra would be recorded at 125 MHz, with chemical shifts referenced to the solvent signal (e.g., CDCl_3 at 77.16 ppm).[1]

Infrared (IR) Spectroscopy

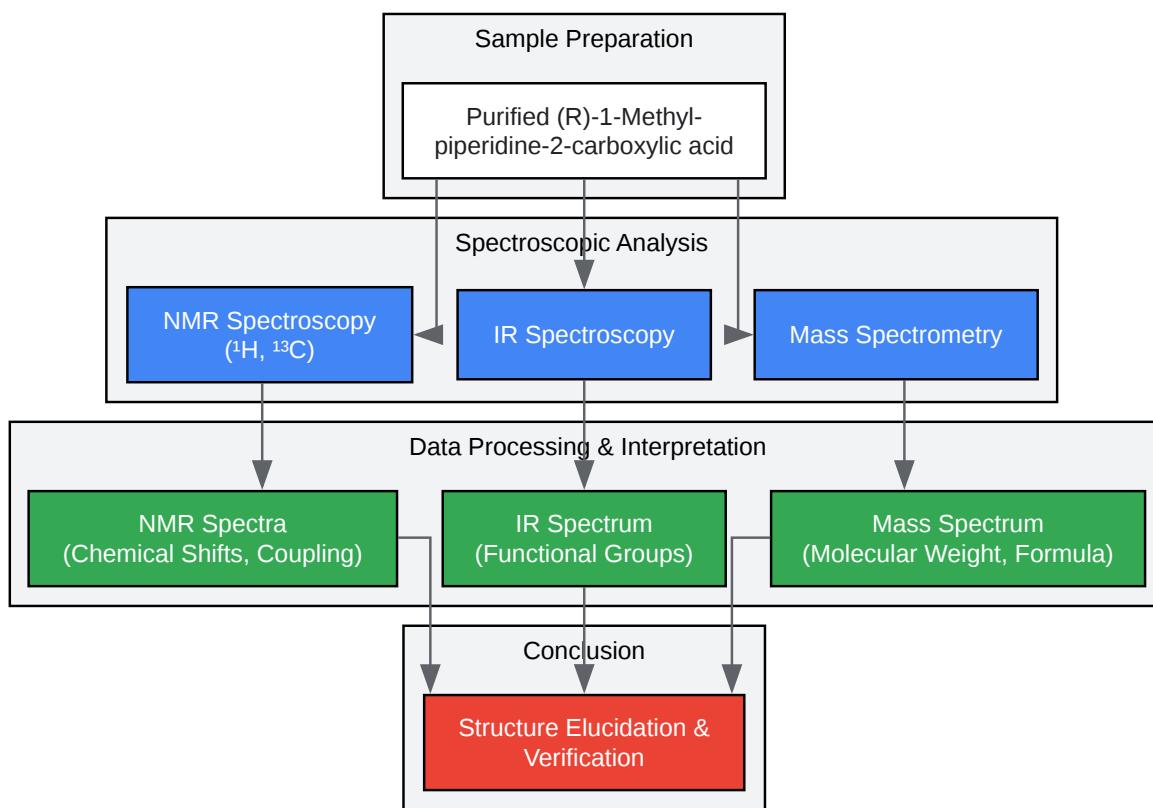
IR spectra would be recorded on a Perkin Elmer Spectrum 100 FTIR spectrometer.[1] The data would be collected from a thin film of the sample on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectral data is reported in wavenumbers (cm^{-1}).[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS data would be obtained from the Princeton University Mass Spectral Facility using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1] Calculated m/z values for the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$) would be compared to the found values to confirm the elemental composition.

Workflow and Data Interpretation

The process of spectroscopic analysis follows a logical workflow from sample preparation to final structure elucidation. This process is crucial for ensuring data quality and accurate interpretation.



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General workflow for spectroscopic analysis.

The interpretation of the collective data is key. The IR spectrum identifies the presence of the carboxylic acid and aliphatic C-H bonds. Mass spectrometry confirms the molecular weight and elemental formula. Finally, ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.

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References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]
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